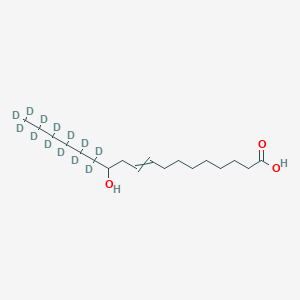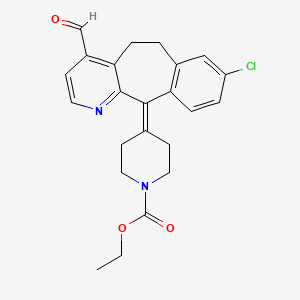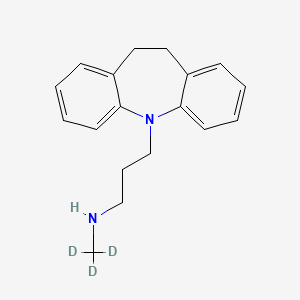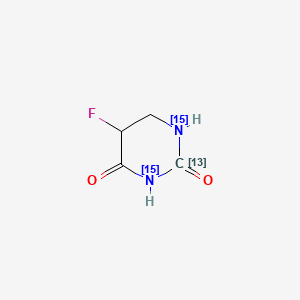
rac Ricinoleic Acid-d13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ricinoleic acid-d13 (RA-d13) is a polyunsaturated fatty acid found in castor oil. It has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-oxidant, anti-bacterial, and anti-cancer properties. RA-d13 has been utilized in various scientific research applications, including biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
Rac Ricinoleic Acid-d13 has been used in various scientific research applications, including biochemistry, physiology, and pharmacology. In biochemistry, this compound has been used to study the structure and function of proteins and enzymes. In physiology, this compound has been used to study the effects of fatty acids on cell membrane function. In pharmacology, this compound has been used to study the effects of drugs on the body.
Mecanismo De Acción
The mechanism of action of rac Ricinoleic Acid-d13 is not fully understood. However, it is known that this compound has anti-inflammatory, anti-oxidant, anti-bacterial, and anti-cancer properties. It is believed that this compound works by inhibiting the action of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and oxidative stress. Additionally, this compound may also work by modulating the expression of certain genes, such as those involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and oxidative stress, as well as improve lipid metabolism. Additionally, this compound has been shown to reduce the risk of cardiovascular disease, cancer, and diabetes. This compound has also been shown to have anti-bacterial and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using rac Ricinoleic Acid-d13 in lab experiments include its availability, stability, and low cost. Additionally, this compound is relatively easy to synthesize, making it a convenient and cost-effective option for laboratory experiments. However, there are some limitations to using this compound in lab experiments, such as its relatively low solubility in water and its potential to cause skin irritation.
Direcciones Futuras
There are a number of potential future directions for rac Ricinoleic Acid-d13 research. These include further studies on its anti-inflammatory, anti-oxidant, and anti-bacterial properties, as well as its potential therapeutic applications. Additionally, further research could be conducted on its mechanism of action and its effects on lipid metabolism and gene expression. Finally, research could also be conducted on its potential applications in the food industry, such as its use as an emulsifier or preservative.
Métodos De Síntesis
Rac Ricinoleic Acid-d13 is synthesized from castor oil, which is obtained from the seeds of the castor plant (Ricinus communis). The castor oil is extracted by cold pressing the seeds and then purified by fractional distillation. The purified oil is then converted to this compound using a process known as hydrogenation. This process involves the addition of hydrogen to the oil in the presence of a catalyst, such as nickel, to form this compound.
Propiedades
IUPAC Name |
13,13,14,14,15,15,16,16,17,17,18,18,18-tridecadeuterio-12-hydroxyoctadec-9-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/i1D3,2D2,3D2,4D2,11D2,14D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHHMMIMDMUBKC-RNLOIIBUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(CC=CCCCCCCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B563519.png)
![6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL](/img/structure/B563520.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione](/img/structure/B563523.png)
